molecular formula C19H19ClN2O3 B11216458 [2-(Azepan-1-yl)-5-nitrophenyl](4-chlorophenyl)methanone

[2-(Azepan-1-yl)-5-nitrophenyl](4-chlorophenyl)methanone

Cat. No.: B11216458
M. Wt: 358.8 g/mol
InChI Key: ABIYOALQIDSJNM-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorobenzoyl)-4-nitrophenyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 4-chlorobenzoyl and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through ring expansion reactions of smaller cyclic compounds or through cyclization reactions involving linear precursors.

    Introduction of Substituents: The 4-chlorobenzoyl and 4-nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorobenzoyl)-4-nitrophenyl]azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Halogenated derivatives depending on the electrophile used.

Scientific Research Applications

1-[2-(4-Chlorobenzoyl)-4-nitrophenyl]azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]azepane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-Chlorobenzoyl)-4-nitrophenyl]azepane is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other azepane derivatives .

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

[2-(azepan-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H19ClN2O3/c20-15-7-5-14(6-8-15)19(23)17-13-16(22(24)25)9-10-18(17)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2

InChI Key

ABIYOALQIDSJNM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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